REACTION_CXSMILES
|
[NH2-:1].[Na+].C(O)(=O)CCCCCCC/C=C\CCCCCCCC.[OH:23][C:24]1[CH:25]=[N:26][CH:27]=[CH:28][CH:29]=1>C1(C)C(C)=CC=CC=1>[OH:23][C:24]1[CH:25]=[N:26][CH:27]=[CH:28][CH:29]=1.[NH2:1][C:25]1[C:24]([OH:23])=[CH:29][CH:28]=[CH:27][N:26]=1 |f:0.1|
|
Name
|
|
Quantity
|
89.7 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
OC=1C=NC=CC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was closed
|
Type
|
CUSTOM
|
Details
|
purged of air with ammonia
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated (158°-186° ) for almost 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was 60° C
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
It was extracted 3 times with 4-picoline
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.3 g |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2-:1].[Na+].C(O)(=O)CCCCCCC/C=C\CCCCCCCC.[OH:23][C:24]1[CH:25]=[N:26][CH:27]=[CH:28][CH:29]=1>C1(C)C(C)=CC=CC=1>[OH:23][C:24]1[CH:25]=[N:26][CH:27]=[CH:28][CH:29]=1.[NH2:1][C:25]1[C:24]([OH:23])=[CH:29][CH:28]=[CH:27][N:26]=1 |f:0.1|
|
Name
|
|
Quantity
|
89.7 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
OC=1C=NC=CC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was closed
|
Type
|
CUSTOM
|
Details
|
purged of air with ammonia
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated (158°-186° ) for almost 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was 60° C
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
It was extracted 3 times with 4-picoline
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.3 g |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2-:1].[Na+].C(O)(=O)CCCCCCC/C=C\CCCCCCCC.[OH:23][C:24]1[CH:25]=[N:26][CH:27]=[CH:28][CH:29]=1>C1(C)C(C)=CC=CC=1>[OH:23][C:24]1[CH:25]=[N:26][CH:27]=[CH:28][CH:29]=1.[NH2:1][C:25]1[C:24]([OH:23])=[CH:29][CH:28]=[CH:27][N:26]=1 |f:0.1|
|
Name
|
|
Quantity
|
89.7 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
OC=1C=NC=CC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was closed
|
Type
|
CUSTOM
|
Details
|
purged of air with ammonia
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated (158°-186° ) for almost 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was 60° C
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
It was extracted 3 times with 4-picoline
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.3 g |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |